3-(2-Fluorophenyl)oxetane-3-carboxylic acid is an organic compound characterized by the presence of a fluorophenyl group attached to an oxetane ring, which is further connected to a carboxylic acid functional group. Its chemical formula is CHF O, and it has a molecular weight of 196.18 g/mol. This compound is significant in pharmaceutical research and organic synthesis, serving as an intermediate in the development of various therapeutic agents and complex organic molecules.
The compound can be synthesized through various chemical processes, which will be discussed in detail later. It is commercially available from chemical suppliers and is primarily used in laboratory settings for research purposes.
3-(2-Fluorophenyl)oxetane-3-carboxylic acid belongs to the class of heterocyclic carboxylic acids. Heterocycles are compounds that contain at least one atom in the ring that is not carbon, which contributes to their unique chemical properties and reactivity.
The synthesis of 3-(2-Fluorophenyl)oxetane-3-carboxylic acid typically involves the cyclization of appropriate precursors. A common method includes:
In an industrial context, large-scale synthesis may employ optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors are utilized to maintain precise control over temperature, pressure, and reaction time, enhancing efficiency in production.
The molecular structure of 3-(2-Fluorophenyl)oxetane-3-carboxylic acid features:
This structure influences its reactivity and interactions with biological systems.
Key structural data include:
3-(2-Fluorophenyl)oxetane-3-carboxylic acid can participate in several types of chemical reactions:
For each reaction type, specific reagents and conditions are employed:
While specific physical properties such as boiling point and solubility are not detailed in the sources, general characteristics can be inferred based on its molecular structure:
Chemical properties include reactivity patterns typical for carboxylic acids and heterocycles:
3-(2-Fluorophenyl)oxetane-3-carboxylic acid finds applications across several fields:
Regioselective fluorination of the oxetane ring requires precise control due to the inherent ring strain (~106 kJ mol⁻¹) and potential decomposition pathways under acidic conditions. The 3,3-disubstitution pattern provides steric protection against nucleophilic attack, enabling fluorination at the C2 position without significant ring degradation. Directed ortho-metalation (DoM) techniques allow selective fluorination of the phenyl ring prior to oxetane conjugation, leveraging halogen dance rearrangements to achieve 2-fluorophenyl specificity. For example, 3-fluorobenzaldehyde undergoes halogen exchange via Balz-Schiemann reactions with tetrafluoroboric acid, yielding regioselectively fluorinated precursors (≥98% isomeric purity) for subsequent oxetane formation [2] [5].
Alternative approaches employ fluorinated building blocks like 2-fluorophenylacetonitrile, which undergoes cyclization with epichlorohydrin derivatives under phase-transfer catalysis (benzyltriethylammonium chloride, 20 mol%). This method achieves 72–85% yields while minimizing racemization at the oxetane C3 position. Critical to success is the anhydrous reaction environment (THF, -10°C to RT), preventing hydrolytic ring-opening of the strained system [4] [7].
Table 1: Comparative Fluorination Approaches
Method | Reagent/Conditions | Selectivity | Yield (%) | Key Limitation |
---|---|---|---|---|
Balz-Schiemann | NaNO₂/HBF₄, Δ | ortho > 20:1 | 65 | Diazonium stability issues |
Halogen Exchange | KF/Cu(I) catalyst, NMP, 180°C | meta → ortho | 78 | Requires meta-prefluorinated |
Deoxyfluorination | DAST, CH₂Cl₂, -78°C | Non-selective | 42 | Ring decomposition risk |
Palladium-catalyzed cross-coupling enables direct conjugation of pre-formed oxetanes with fluorinated aryl halides. The US4824975A and EP0247485B1 patents disclose optimized conditions using Pd/C (5 mol%) or PtO₂ (3 mol%) with oxygen-activating co-catalysts (Bi₂O₃, 10 mol%) in dimethylformamide (DMF) at 80–90°C. Oxygen gas (1–5 bar) facilitates oxidative insertion, converting 3-(hydroxymethyl)oxetane intermediates to carboxylic acids in situ while conjugating 2-fluorophenylboronic acids via Suzuki-Miyaura coupling. This one-pot process achieves 89% conversion with <2% desfluorination byproducts [1] [4].
For electron-deficient 2-fluorophenyl systems, Buchwald-Hartwig amination variants using Pd₂(dba)₃/XPhos (2 mol%) enable C–N bond formation at the oxetane C3 position. Key to suppressing β-hydride elimination is the use of silver oxide (Ag₂O) as a halide scavenger, permitting reactions at 50°C in toluene. This approach yields 3-(2-fluorophenyl)oxetane-3-carboxamides (74–82%), though carboxylic acid derivatives require post-synthesis hydrolysis [2] [6].
Table 2: Palladium-Catalyzed Conjugation Performance
Catalyst System | Aryl Coupling Partner | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Pd/C + Bi₂O₃/O₂ | 2-Fluorophenylboronic acid | 85 | 8 | 89 |
PtO₂ + Pb(OAc)₂/O₂ | 2-Fluoroiodobenzene | 90 | 12 | 76 |
Pd₂(dba)₃/XPhos + Ag₂O | 2-Fluoroaniline | 50 | 6 | 82 |
Biocatalysis offers enantioselective routes to 3-(2-fluorophenyl)oxetane-3-carboxylic acid, circumventing traditional resolution. Engineered Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic 3-(hydroxymethyl)-3-(2-fluorophenyl)oxetane via acetylation in vinyl acetate (ee >99%). The unreacted (S)-enantiomer is subsequently oxidized using Rhodococcus ruber alcohol dehydrogenase (ADH) with cofactor recycling (glucose dehydrogenase, GDH), yielding the target acid in 45% overall yield and 98% ee [7].
Alternatively, asymmetric aza-Michael additions utilize methyl 2-(oxetan-3-ylidene)acetate as a Michael acceptor. DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)-catalyzed reactions with fluorinated anilines proceed with 94% de and 89% ee when chiral C₂-symmetric squaramides (10 mol%) direct facial selectivity. Hydrolysis of the adduct using Pseudomonas fluorescens esterase provides the enantiopure carboxylic acid without epimerization [7].
Table 3: Biocatalytic and Organocatalytic Performance
Catalyst | Reaction Type | ee (%) | Conversion (%) | Product Configuration |
---|---|---|---|---|
CAL-B + ADH/GDH | Kinetic resolution/oxidation | 98 | 45 | (S)-Acid |
S-Squaramide/DBU | aza-Michael addition | 89 | 92 | (R)-Acid |
Rhodococcus sp. esterase | Ester hydrolysis | >99 | 97 | (R)-Acid |
The carboxylic acid group in 3-(2-fluorophenyl)oxetane-3-carboxylic acid presents stability challenges due to intramolecular strain effects. Three stabilization strategies dominate:
Table 4: Stabilized Derivatives and Key Properties
Derivative | Synthetic Method | Aqueous Solubility | LogD₇.₄ | Primary Application |
---|---|---|---|---|
Isopropyl ester | Acid-catalyzed esterification | 12 mg/mL | 1.8 | Prodrug delivery |
N-(Methylglycinyl)amide | EDC·HCl-mediated coupling | 35 mg/mL | 0.5 | Peptidomimetics |
Potassium salt | KOH neutralization | >50 mg/mL | -2.1 | Solid-phase synthesis |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6